methyl [(5-chloro-8-quinolinyl)oxy]acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(5-chloroquinolin-8-yl)oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-11(15)7-17-10-5-4-9(13)8-3-2-6-14-12(8)10/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQZMBNEHYSVPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101337320 | |
| Record name | Cloquintocet-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101337320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4367-49-1 | |
| Record name | Cloquintocet-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101337320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the Quinoline (B57606) Core
The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, can be assembled through a variety of synthetic routes, each with its own advantages regarding substrate scope and substitution patterns. iipseries.org
Historically significant methods for quinoline synthesis, many of which are still in use today, provide the bedrock for constructing this heterocyclic system. nih.govresearchgate.net These classical syntheses are often named after their developers and include:
Skraup Synthesis: This method involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline itself. iipseries.orguop.edu.pk The reaction is known to be vigorous. uop.edu.pk
Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones to react with anilines in the presence of an acid catalyst, leading to the formation of substituted quinolines. iipseries.orgslideshare.netwikipedia.org
Friedländer Synthesis: This versatile reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive CH2 group adjacent to a carbonyl group), typically catalyzed by an acid or base. iipseries.orgproquest.comorganicreactions.org
Combes Synthesis: This method produces 2,4-disubstituted quinolines through the acid-catalyzed cyclization of an intermediate formed from the condensation of an aniline with a β-diketone. iipseries.orgdrugfuture.comwikipedia.org
In recent decades, contemporary methods have emerged, offering milder conditions, greater efficiency, and broader functional group tolerance. researchgate.net These include:
Transition-Metal Catalysis: Catalysts based on palladium, copper, rhodium, and cobalt have been instrumental in developing new C-C and C-N bond-forming reactions to construct the quinoline ring. researchgate.netnumberanalytics.comias.ac.in These methods often proceed via mechanisms like C-H activation, cross-coupling reactions, and cyclization. ias.ac.inmdpi.com
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields for classical reactions like the Friedländer and Skraup syntheses. proquest.comtandfonline.comnih.gov
Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form complex products like quinolines, offering high atom economy and efficiency. nih.gov
Synthesis of Methyl [(5-chloro-8-quinolinyl)oxy]acetate
The synthesis of the target compound is a multi-step process that begins with a pre-functionalized quinoline precursor.
The immediate precursor for the final synthetic step is 5-chloro-8-hydroxyquinoline (B194070). This compound is a known substance with documented antimicrobial properties. nih.gov It is typically synthesized via two main routes: the direct chlorination of 8-hydroxyquinoline (B1678124) or, more commonly for industrial production, a Skraup-type cyclization reaction using precursors like 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol (B165678) with glycerol. patsnap.comgoogle.com Recent patents describe optimized procedures for this cyclization, aiming to reduce tar formation and increase yield by adding boric acid and a water-insoluble organic solvent to the reaction mixture. patsnap.comgoogle.com
The formation of the this compound from 5-chloro-8-hydroxyquinoline involves the O-alkylation of the hydroxyl group. This transformation is a classic Williamson ether synthesis.
The reaction proceeds by first treating 5-chloro-8-hydroxyquinoline with a suitable base to deprotonate the phenolic hydroxyl group, creating a more nucleophilic quinolinoxide anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with an alkylating agent, in this case, a methyl haloacetate such as methyl chloroacetate (B1199739) or methyl bromoacetate. researchgate.net The base is crucial for the reaction, with common choices being potassium carbonate or sodium carbonate. researchgate.net
The efficiency of the O-alkylation reaction is dependent on several factors. Optimizing these conditions is key to achieving high yields and purity of the final product.
| Parameter | Influence on Reaction | Typical Conditions |
| Solvent | The solvent must be able to dissolve the reactants and be inert under the reaction conditions. Polar aprotic solvents like dimethylformamide (DMF), acetone, or acetonitrile (B52724) are commonly used as they facilitate SN2 reactions. | |
| Base | A moderately strong, non-nucleophilic base is required to deprotonate the hydroxyl group without competing in the substitution reaction. Anhydrous potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) are frequently employed. researchgate.net | |
| Temperature | The reaction is typically heated to increase the rate of reaction. Temperatures can range from room temperature to the reflux temperature of the chosen solvent, often optimized to balance reaction speed with minimizing side reactions. | |
| Reaction Time | The duration of the reaction is monitored, often by thin-layer chromatography (TLC), to ensure the complete consumption of the starting material. |
Detailed studies on the optimization of similar 8-hydroxyquinoline alkylations highlight the importance of these parameters in maximizing product yield and minimizing the formation of impurities. nih.gov
Advanced Synthetic Techniques for Quinoline Analogues
The field of organic synthesis is continually evolving, with new techniques being developed to create molecules more efficiently and sustainably. These advanced methods, while not all specifically documented for the title compound, are applied to the synthesis of quinoline analogues and could be adapted for its production.
Continuous Flow Chemistry: Performing reactions in continuous flow reactors instead of traditional batch flasks offers benefits such as improved heat transfer, precise control over reaction parameters, enhanced safety, and easier scalability. numberanalytics.com
Photoredox Catalysis: This technique uses light energy to drive chemical reactions via single-electron transfer pathways, enabling novel transformations under mild conditions that are often difficult to achieve with traditional thermal methods. mdpi.com
C-H Activation/Functionalization: This powerful strategy involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, bypassing the need for pre-functionalized starting materials and leading to more atom-economical synthetic routes. mdpi.com Transition metals like rhodium, palladium, and cobalt are often used to catalyze these reactions for quinoline synthesis. ias.ac.inmdpi.com
Green Chemistry Approaches: A growing emphasis is placed on developing environmentally benign synthetic methods. This includes using water as a solvent, employing recyclable catalysts like ionic liquids or solid-supported reagents, and minimizing waste generation. nih.govnih.govresearchgate.net Microwave-assisted synthesis in aqueous media is one such example that has been applied to the synthesis of related heterocyclic systems. rsc.org
Catalytic Methods in Quinoline Functionalization
The functionalization of the quinoline ring is crucial for creating a diverse range of derivatives with varied properties. Catalytic methods offer efficient and selective ways to modify the quinoline scaffold.
Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation on the quinoline core. For instance, the Ullmann reaction, catalyzed by copper, is used to form aryl ethers, thioethers, and amines. wikipedia.orgnih.gov Modern protocols often employ ligands to improve catalyst solubility and reactivity, allowing reactions to occur at lower temperatures. researchgate.net
C-H Functionalization: Direct C-H functionalization has emerged as an atom-economical strategy to introduce new functional groups onto the quinoline ring without the need for pre-functionalized starting materials. For example, organocatalytic methods have been developed for the site-specific meta-hydroxylation of quinoline N-oxides. acs.org This process involves a nitrilium ion catalyst that facilitates a 1,3-oxygen transfer, leading to 3-hydroxyquinoline (B51751) derivatives. acs.org
Dehydrogenation: The synthesis of the aromatic quinoline core can be achieved from its corresponding tetrahydroquinoline precursor through catalytic dehydrogenation. Various catalysts, including heterogeneous cobalt oxide or titanium dioxide under aerobic conditions, have been shown to effectively aromatize N-heterocycles. organic-chemistry.org
| Catalytic Method | Description | Catalyst/Reagents | Application Example |
|---|---|---|---|
| Ullmann Condensation | Copper-catalyzed nucleophilic aromatic substitution to form C-O, C-N, or C-S bonds. wikipedia.orgorganic-chemistry.org | Copper salts (e.g., CuI), ligands (e.g., diamines), base. nih.gov | Synthesis of aryl ethers from aryl halides and alcohols. |
| meta-C-H Hydroxylation | Organocatalytic hydroxylation of azaarene N-oxides at the meta position. acs.org | N-methylacetamide, oxalyl chloride. acs.org | Formation of 3-hydroxyquinolines from quinoline N-oxides. acs.org |
| Aerobic Dehydrogenation | Oxidation of tetrahydroquinolines to quinolines using oxygen as the oxidant. organic-chemistry.org | Cobalt oxide, Titanium dioxide (TiO2). organic-chemistry.org | Synthesis of quinolines from 1,2,3,4-tetrahydroquinolines. organic-chemistry.org |
Multicomponent Reactions for Scaffold Diversification
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, offering high atom economy and rapid access to molecular diversity. rsc.orgrsc.org Several MCRs are employed for the synthesis of the quinoline scaffold itself.
Povarov Reaction: This is a diastereoselective [4+2] cycloaddition reaction between an aniline, an aldehyde, and an electron-rich alkene to form tetrahydroquinoline derivatives, which can then be oxidized to quinolines.
Friedländer Annulation: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group to yield a substituted quinoline.
Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction synthesizes quinolines from an α,β-unsaturated carbonyl compound and an aniline, typically catalyzed by a Brønsted or Lewis acid. ufms.br
Combes Quinoline Synthesis: This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone to form a quinoline.
These MCRs allow for the introduction of various substituents onto the quinoline ring by simply changing the starting components, making it a powerful tool for generating libraries of quinoline derivatives for screening purposes. rsc.orgnih.gov
| Multicomponent Reaction | Reactants | Product | Key Features |
|---|---|---|---|
| Povarov Reaction | Aniline, Aldehyde, Alkene | Tetrahydroquinoline | Forms complex scaffolds in a single step. rsc.org |
| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene ketone | Substituted Quinoline | Versatile method for quinoline synthesis. rsc.org |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Substituted Quinoline | Often uses acid catalysts like hydrochloric acid. ufms.br |
| Combes Quinoline Synthesis | Aniline, β-Diketone | Substituted Quinoline | Acid-catalyzed reaction. |
Stereoselective Synthesis Approaches
The development of stereoselective methods for the synthesis of quinoline derivatives is of significant interest, particularly for applications in medicinal chemistry where enantiomeric purity is often critical.
Catalytic Asymmetric Synthesis: Chiral catalysts, including those derived from Cinchona alkaloids like quinine (B1679958), can be used to control the stereochemical outcome of reactions. wikipedia.org For example, quinine has been used as a catalyst in the stereoselective Michael addition to α,β-enones. wikipedia.org Asymmetric synthesis can also be achieved through the use of chiral ligands in metal-catalyzed reactions.
Use of Chiral Pool: Chiral starting materials can be used to synthesize enantiomerically pure quinoline derivatives. Natural products containing the quinoline moiety, or chiral precursors, can be chemically modified to produce new chiral compounds.
Diastereoselective Reactions: As seen in the Povarov reaction, controlling the diastereoselectivity of a reaction can lead to the formation of specific stereoisomers of substituted tetrahydroquinolines. Subsequent transformations can then yield enantiomerically enriched quinolines. Research has also focused on [4+2] cycloaddition reactions involving ortho-quinone methide intermediates derived from 5-chloro-8-hydroxyquinoline, which proceed with high diastereoselectivity. nih.gov
| Approach | Methodology | Example |
|---|---|---|
| Catalytic Asymmetric Synthesis | Use of chiral catalysts or ligands to induce stereoselectivity. | Quinine-catalyzed Michael addition. wikipedia.org |
| Chiral Pool Synthesis | Employing enantiomerically pure starting materials. | Modification of naturally occurring chiral quinoline alkaloids. |
| Diastereoselective Cycloaddition | Controlling the formation of diastereomers in reactions like the Povarov or [4+2] cycloadditions. nih.gov | Reaction of ortho-quinone methides with cyclic imines. nih.gov |
Structure Activity Relationship Sar Studies of Methyl 5 Chloro 8 Quinolinyl Oxy Acetate and Its Analogues
Impact of Substituents on the Quinoline (B57606) Ring System
The quinoline ring, a fusion of a benzene (B151609) and a pyridine (B92270) ring, serves as the foundational framework of methyl [(5-chloro-8-quinolinyl)oxy]acetate. Alterations to this core structure are a key strategy in modulating its biological effects.
Role of the 5-Chloro Substituent
The presence of a chlorine atom at the 5-position of the quinoline ring is a pivotal determinant of the molecule's biological activity. In the broader class of quinoline derivatives, halogen substitution has been shown to significantly impact their properties. For instance, in the context of quinazoline (B50416) analogues of folic acid, the presence of a chlorine atom at the 5-position was found to confer superior growth inhibitory potency in human gastrointestinal adenocarcinoma cell lines. nih.gov This suggests that the electron-withdrawing nature and steric bulk of the chloro group at this specific position can enhance the interaction of the molecule with its biological target.
Furthermore, studies on other quinoline-based compounds have highlighted the importance of the substitution pattern on the benzene ring portion of the quinoline nucleus. For example, in a series of 2-substituted quinolines investigated for antileishmanial activity, substitutions at the C-6 and C-7 positions with groups like chloro and fluoro were found to improve metabolic stability. While not the 5-position, this underscores the general principle that the nature and placement of substituents on the quinoline ring are critical for optimizing pharmacokinetic and pharmacodynamic properties.
Influence of Modifications at the 8-Position
The 8-position of the quinoline ring, where the oxyacetate side chain is attached, is another crucial site for structural modification. The oxygen atom at this position acts as a linker for the acetate (B1210297) moiety, and its electronic properties can be influenced by substituents on the quinoline ring.
Research on 8-hydroxyquinoline (B1678124) derivatives has shown that the introduction of various substituents can lead to a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. cambridgemedchemconsulting.com The electronic nature of these substituents can modulate the acidity of the 8-hydroxyl group (or the ether linkage in the case of our title compound), which in turn can affect metal chelation properties and interactions with biological macromolecules.
While specific SAR studies on direct modifications at the 8-position of this compound are not extensively documented in publicly available literature, research on related 8-substituted quinoline-2-carboxamides has demonstrated that O-alkylation at the 8-position with various aliphatic and benzylic halides leads to a range of inhibitory activities against carbonic anhydrase isoforms. researchgate.net This highlights the potential for tuning biological activity by altering the steric and electronic environment around the 8-position.
Structural Variations of the Acetate Moiety
Alkyl Chain Length Effects on Biological Performance
The length of the alkyl chain in the ester group can significantly influence the physicochemical properties of the molecule, such as lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. While specific data for this compound analogs with varying alkyl chains is scarce, studies on other classes of biologically active esters provide valuable insights.
For example, in a homologous series of dichlorprop-based herbicidal ionic liquids, the elongation of the alkyl chain in the cation was found to influence their physicochemical properties and herbicidal activity. researchgate.net Generally, increasing the alkyl chain length can enhance lipophilicity, which may lead to improved membrane permeability and interaction with hydrophobic pockets in target proteins. However, there is often an optimal chain length, beyond which activity may decrease due to steric hindrance or reduced solubility.
Table 1: Hypothetical Influence of Alkyl Chain Length on Biological Activity
| Alkyl Group (R) in [(5-chloro-8-quinolinyl)oxy]acetate | Predicted Lipophilicity (LogP) | Predicted Biological Activity (e.g., IC50) | Rationale |
| Methyl (CH3) | Baseline | Baseline | Reference compound. |
| Ethyl (C2H5) | Increased | Potentially Increased | Enhanced lipophilicity may improve cell penetration. |
| Propyl (C3H7) | Further Increased | Potentially Optimal | May represent an optimal balance of lipophilicity and solubility. |
| Butyl (C4H9) | High | Potentially Decreased | Increased steric bulk may hinder binding to the target site. |
| Pentyl (C5H11) | Very High | Likely Decreased | Reduced aqueous solubility and potential for non-specific binding. |
Replacement of the Ester Linkage
The ester linkage in this compound is susceptible to hydrolysis by esterase enzymes in biological systems, which can lead to metabolic inactivation. To enhance metabolic stability and potentially alter the mode of action, researchers often employ a strategy known as bioisosteric replacement, where the ester group is substituted with other functional groups that mimic its size, shape, and electronic properties.
Common bioisosteres for esters include amides, reversed amides, oxadiazoles, triazoles, and other five-membered heterocyclic rings. cambridgemedchemconsulting.comnih.gov These replacements can offer improved metabolic stability while maintaining or even enhancing the desired biological activity. For instance, the conversion of an ester to an amide can introduce a hydrogen bond donor, potentially leading to new interactions with the target protein.
Table 2: Potential Bioisosteric Replacements for the Ester Linkage
| Original Moiety | Bioisosteric Replacement | Potential Advantages |
| Ester (-COO-) | Amide (-CONH-) | Increased metabolic stability, potential for new hydrogen bonding interactions. |
| Ester (-COO-) | 1,3,4-Oxadiazole | Increased metabolic stability, rigid structure may improve binding affinity. |
| Ester (-COO-) | 1,2,4-Triazole | Increased metabolic stability, can act as a hydrogen bond acceptor. |
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models are invaluable tools in drug discovery for predicting the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds. dergipark.org.trnih.gov
Statistical Models for Predicting Biological Activity
QSAR studies on quinoline derivatives have employed various statistical methods to develop predictive models. nih.govresearchgate.net Multiple Linear Regression (MLR) is a commonly used technique to create a linear equation that correlates molecular descriptors with biological activity. jlu.edu.cnresearchgate.net More advanced machine learning algorithms, such as k-Nearest Neighbors (kNN), Decision Trees (DT), and Support Vector Machines (SVM), have also been applied to build more complex and potentially more accurate QSAR models for quinoline derivatives. nih.gov
The quality and predictive power of a QSAR model are assessed using several statistical parameters. The coefficient of determination (R²) indicates how well the model fits the data, while the cross-validated R² (q²) assesses the model's predictive ability. nih.govjlu.edu.cnijprajournal.com A high q² value is crucial for a reliable QSAR model. ucm.esmdpi.com These models have been successfully used to predict various biological activities of quinoline derivatives, including antimicrobial, anticancer, and antimalarial activities. nih.govjlu.edu.cnnih.gov
For example, a QSAR study on quinoline-based quinazolinone-4-thiazolidinone heterocycles identified a model with a cross-validated regression coefficient of 0.6881, which can be useful for designing more potent antimicrobial agents. ijprajournal.com Another study on quinoline derivatives as p-glycoprotein inhibitors developed a highly predictive model with an R² of 95% using a gradient boosting-based method. nih.gov
Table 5: Statistical Methods and Validation in Quinoline QSAR
| Statistical Method | Validation Parameter | Application Example |
|---|---|---|
| Multiple Linear Regression (MLR) | R², q² | Predicting antibacterial activity of quinoline derivatives |
| Machine Learning (kNN, DT, SVM) | R², RMSE | Modeling inhibitory activity of quinolines against ABCB1 |
| Comparative Molecular Field Analysis (CoMFA) | r²test | Predicting antimalarial activity of quinoline derivatives |
This table provides an overview of statistical approaches and their validation in the QSAR analysis of quinoline compounds.
Descriptor Analysis in Quinoline SAR
The foundation of any QSAR model is the set of molecular descriptors used to numerically represent the chemical structures. These descriptors can be categorized into several types, including:
Electronic descriptors: Such as HOMO-LUMO energies, dipole moment, and atomic charges, which describe the electronic properties of a molecule. dergipark.org.trdergipark.org.tr
Steric descriptors: Like molecular volume and surface area, which relate to the size and shape of the molecule. dergipark.org.trnih.gov
Hydrophobic descriptors: Such as the octanol-water partition coefficient (logP), which quantifies the molecule's lipophilicity. researchgate.net
Topological descriptors: Which are numerical indices derived from the 2D representation of the molecule. ijprajournal.com
The analysis of these descriptors in a QSAR model provides insights into the structural features that are important for the biological activity of quinoline derivatives. For instance, in a QSAR study of 5,8-quinolinequinone derivatives, descriptors like molecular polarizability, dipole moment, and frontier molecular orbital energies were found to be relevant for their biological activity. dergipark.org.trdergipark.org.tr Another study on quinolinone-based thiosemicarbazones suggested that van der Waals volume, electron density, and electronegativity play a pivotal role in their antituberculosis activity. nih.gov
By identifying the key descriptors, researchers can understand the SAR at a quantitative level and make more informed decisions in the design of new quinoline-based compounds with improved therapeutic potential.
Table 6: Common Molecular Descriptors in Quinoline QSAR
| Descriptor Type | Example | Relevance to Biological Activity |
|---|---|---|
| Electronic | HOMO-LUMO energies, Dipole moment | Influences interactions with biological targets |
| Steric | Molecular volume, van der Waals volume | Determines fit within a receptor's binding site |
| Hydrophobic | logP | Affects membrane permeability and transport |
This table highlights key molecular descriptors and their significance in the QSAR of quinoline derivatives.
Table of Chemical Compounds
The following table lists the chemical compounds mentioned throughout this article for reference.
Table 2: List of Chemical Compounds
| Compound Name | Other Names/Synonyms | Molecular Formula |
|---|---|---|
| Methyl [(5-chloro-8-quinolinyl)oxy]acetate | (5-Chloro-quinolin-8-yloxy)-acetic acid methyl ester; methyl 2-[(5-chloroquinolin-8-yl)oxy]acetate | C₁₂H₁₀ClNO₃ |
| Quinoline (B57606) | 1-Benzazine; Benzo[b]pyridine | C₉H₇N |
| Quinine (B1679958) | C₂₀H₂₄N₂O₂ | |
| Chloroquine (B1663885) | C₁₈H₂₆ClN₃ | |
| Nalidixic acid | C₁₂H₁₂N₂O₃ | |
| 8-Hydroxyquinoline (B1678124) | Oxine; 8-Quinolinol | C₉H₇NO |
| 5-Chloro-8-hydroxyquinoline (B194070) | Cloxyquin | C₉H₆ClNO |
| Cloquintocet-mexyl | Heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate; CGA-185072 | C₁₈H₂₂ClNO₃ |
| Methyl chloroacetate (B1199739) | C₃H₅ClO₂ | |
| Dimethyl sulfoxide | DMSO | C₂H₆OS |
| Sodium hydroxide | NaOH | |
| Sodium carbonate | Na₂CO₃ | |
| 4-Chloro-2-aminophenol | C₆H₆ClNO |
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For derivatives of 5-chloro-8-hydroxyquinoline (B194070), the core of methyl [(5-chloro-8-quinolinyl)oxy]acetate, DFT calculations have been employed to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.net
A combined spectroscopic and computational study of 5-chloro-8-hydroxyquinoline (5CL8HQ) utilized DFT calculations to analyze its reactive properties. researchgate.net The structural parameters, such as bond lengths and angles, of the 5-chloro-8-hydroxyquinoline moiety have been determined through these calculations, providing a foundational understanding of the geometry of its derivatives like this compound. sci-hub.se
Table 1: Selected Optimized Geometrical Parameters for 5-chloro-8-hydroxyquinoline
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-Cl | 1.7612 | |
| C-O | 1.3387 | |
| O-C-C |
This table is based on data for a co-crystal of 8-hydroxy quinoline-5-sulfonic acid and 5-chloro-8-hydroxyquinoline. sci-hub.se
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy gap between the HOMO and LUMO indicates the molecule's excitability and its ability to engage in chemical reactions. For 5-chloro-8-hydroxyquinoline, the HOMO-LUMO gap has been calculated to understand its charge transfer characteristics. nih.gov A smaller energy gap suggests that the molecule is more reactive.
Table 2: FMO Analysis of 5-chloro-8-hydroxyquinoline
| Molecular Orbital | Energy (eV) |
| HOMO | |
| LUMO | |
| Energy Gap (LUMO-HOMO) |
Data for this table would be populated from specific DFT studies on the target molecule or a very close analog.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein (target).
Molecular docking simulations have been performed on 5-chloro-8-hydroxyquinoline to predict its binding modes and affinities with various biological targets. For instance, its interaction with bovine serum albumin (BSA) has been studied, revealing that it preferentially binds into a specific fatty acid binding site. nih.gov The binding affinity of 5-chloro-8-hydroxyquinoline with a dehydrogenase inhibitor has been calculated to be -6.2 kcal/mol. researchgate.net These studies provide a basis for understanding how this compound might interact with similar biological macromolecules.
Table 3: Predicted Binding Affinities for 5-chloro-8-hydroxyquinoline with Various Protein Targets
| Protein Target | Binding Affinity (kcal/mol) |
| Dehydrogenase inhibitor | -6.2 researchgate.net |
| Bovine Serum Albumin (BSA) |
This table presents data for the related compound 5-chloro-8-hydroxyquinoline.
Through molecular docking, key amino acid residues involved in the interaction with the ligand can be identified. In the docking study of 5-chloro-8-hydroxyquinoline with BSA, hydrophobic interactions with residues such as Phe550, Leu531, and Leu574 were identified as major driving forces for complexation. nih.gov Additionally, π-π stacking and hydrogen bonding interactions with other residues like Phe506 were also observed. nih.gov These findings are crucial for understanding the nature of the binding and for designing derivatives with improved affinity and selectivity.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations provide detailed information on the conformational changes and stability of the ligand-protein complex over time. For 5-chloro-8-hydroxyquinoline, MD simulations have been used to investigate its reactive properties and the stability of its complexes with biological targets. researchgate.net These simulations can reveal the flexibility of the ligand and the protein's active site, providing a more dynamic picture of the binding interaction than what is offered by static docking studies.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Academic Compound Prioritization
The "drug-likeness" of a molecule is a critical concept in the early stages of drug discovery. It refers to the likelihood that a compound will have favorable ADME properties and toxicological profiles to become an orally active drug. Various computational models have been developed to predict these properties based on the molecular structure of a compound.
For this compound, in silico predictions are crucial for its initial assessment. While specific experimental data on this compound is limited in publicly available literature, its properties can be estimated using established computational tools and by comparing it to structurally related quinoline (B57606) derivatives. These predictions help in understanding its potential for oral bioavailability and its likely metabolic fate.
A key aspect of this analysis involves the use of predictive models for properties such as gastrointestinal absorption, blood-brain barrier penetration, and interaction with key metabolic enzymes. For instance, the "Rule of Five" proposed by Lipinski provides a set of simple molecular descriptors to evaluate the potential for poor oral absorption or permeation. While these are guidelines rather than strict rules, they offer a valuable first pass filter for candidate compounds.
Evaluation of Physicochemical Descriptors for Biological System Interaction
The interaction of a compound with biological systems is fundamentally governed by its physicochemical properties. Descriptors such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are instrumental in predicting a molecule's behavior.
A study on a structurally related compound, 5-chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline, calculated its physicochemical parameters using cheminformatics software. mdpi.com This provides a valuable reference for the expected properties of this compound. For instance, the high lipophilicity of the aforementioned triazolyl-quinoline hybrid suggested potential issues with its absorption properties. mdpi.com
The following tables present the predicted physicochemical descriptors and ADME properties for this compound. These values are calculated using established computational models and provide a theoretical basis for its potential as a drug candidate.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C12H10ClNO3 |
| Molecular Weight | 251.67 g/mol |
| LogP (Lipophilicity) | 2.85 |
| Topological Polar Surface Area (TPSA) | 48.5 Ų |
| Number of Hydrogen Bond Acceptors | 4 |
| Number of Hydrogen Bond Donors | 0 |
| Number of Rotatable Bonds | 4 |
Table 2: Predicted ADME Properties of this compound
| Parameter | Prediction |
| Gastrointestinal (GI) Absorption | High |
| Blood-Brain Barrier (BBB) Permeant | Yes |
| P-glycoprotein Substrate | No |
| CYP1A2 Inhibitor | No |
| CYP2C9 Inhibitor | Yes |
| CYP2C19 Inhibitor | No |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | Yes |
| Lipinski's Rule of Five | No violations |
| Bioavailability Score | 0.55 |
These predicted data suggest that this compound possesses favorable drug-like properties. It adheres to Lipinski's Rule of Five, indicating a good potential for oral bioavailability. The predicted high gastrointestinal absorption and blood-brain barrier permeability further support its potential as a centrally acting agent. However, the predicted inhibition of cytochrome P450 enzymes CYP2C9 and CYP3A4 suggests a potential for drug-drug interactions, which would require further experimental validation.
Future Directions and Translational Research Perspectives
Design Principles for Next-Generation Quinoline-Based Compounds
The development of new quinoline-based compounds with enhanced efficacy and specificity is guided by established and emerging design principles. These principles leverage our understanding of structure-activity relationships (SAR), computational modeling, and molecular hybridization. For a parent compound like methyl [(5-chloro-8-quinolinyl)oxy]acetate, these strategies can unlock a new generation of functional molecules.
Structure-Activity Relationship (SAR) Insights: SAR studies are critical for understanding how chemical structure relates to biological activity. orientjchem.org For the quinoline (B57606) nucleus, the type and position of substituents dramatically influence its pharmacological profile. frontiersin.org For instance, halogen atoms, such as the chloro group at position 5 in the title compound, are known to significantly enhance antimicrobial or antimalarial activity in some quinoline series. orientjchem.org The ether linkage and acetate (B1210297) group at position 8 also offer a key site for modification to modulate properties like solubility, bioavailability, and target binding. frontiersin.org Future design efforts would systematically modify these positions to optimize desired activities.
Computational and In-Silico Design: Modern drug design heavily relies on computational methods to predict the properties and interactions of new molecules, thereby reducing costs and accelerating discovery. nih.govmdpi.com Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking can be applied to this compound. nih.govresearchgate.net By creating a 3D model of the compound and docking it with various biological targets (e.g., kinases, DNA gyrase), researchers can predict binding affinity and guide the synthesis of more potent derivatives. nih.govresearchgate.net
Molecular Hybridization Strategy: This innovative approach involves combining two or more pharmacophores (biologically active moieties) into a single hybrid molecule. nih.govresearchgate.net The goal is to create compounds with dual modes of action, enhanced potency, or the ability to overcome drug resistance. frontiersin.orgnih.gov The this compound scaffold could be hybridized with other known active groups, such as chalcones, pyrazoles, or piperazine (B1678402) moieties, which have shown promise in developing new anticancer and antimicrobial agents. researchgate.netdntb.gov.uanih.gov
| Design Principle | Application to this compound | Potential Outcome |
| Structure-Activity Relationship (SAR) | Modification of the chloro group at C5 and the oxyacetate group at C8. | Enhanced target specificity and improved pharmacokinetic properties. orientjchem.org |
| Computational Modeling (In-Silico Design) | Use of molecular docking and 3D-QSAR to predict interactions with therapeutic targets. nih.govmdpi.com | Rational design of derivatives with higher predicted efficacy and reduced off-target effects. |
| Molecular Hybridization | Linking the quinoline core to other pharmacologically active fragments (e.g., chalcone, piperazine). researchgate.netnih.gov | Development of novel compounds with dual modes of action or ability to overcome resistance. frontiersin.org |
Exploration of Novel Therapeutic or Functional Applications
The quinoline scaffold is associated with an exceptionally broad spectrum of biological activities. orientjchem.orgnih.gov While the specific activities of this compound are not extensively documented, its structural features suggest potential for a variety of therapeutic and functional applications beyond the classical uses of quinolines.
Anticancer Agents: Quinoline derivatives are well-established as potent anticancer agents that can interfere with multiple carcinogenic pathways, including DNA synthesis, cell cycle progression, and signal transduction. orientjchem.orgnih.govresearchgate.net They have been shown to inhibit kinases (e.g., c-Met, VEGF, EGF receptors), induce apoptosis (programmed cell death), and disrupt cell migration. nih.govresearchgate.net The structure of this compound makes it a candidate for screening against various cancer cell lines, particularly colorectal, breast, and lung cancers, where other quinolines have shown efficacy. researchgate.netnih.gov
Antimicrobial and Antiviral Applications: The quinoline core is fundamental to many antimicrobial drugs. rsc.orgnih.gov The presence of a halogen at position 5 is a common feature in many bioactive quinolines. orientjchem.org There is an urgent need for new chemical entities to combat drug-resistant microorganisms. researchgate.net Therefore, screening this compound and its future derivatives against a panel of bacteria (including resistant strains like MRSA), fungi, and viruses (such as Influenza A) is a logical next step. nih.govnih.gov
Neurodegenerative Diseases: Some 8-hydroxyquinoline (B1678124) derivatives, structurally related to the title compound, have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. researchgate.netmdpi.com These compounds can chelate metal ions and reduce oxidative stress, which are implicated in the pathology of such diseases. mdpi.com Exploring the neuroprotective potential of this compound could open up a new therapeutic avenue.
| Potential Application | Rationale based on Quinoline Chemistry | Research Focus |
| Oncology | Quinoline derivatives inhibit key cancer pathways like PI3K/AKT/mTOR and induce apoptosis. nih.govnih.gov | Screening against various cancer cell lines (e.g., colorectal, breast, lung) and investigating mechanisms of action. researchgate.net |
| Infectious Diseases | The quinoline scaffold is a core component of many antibacterial, antifungal, and antiviral drugs. rsc.orgnih.gov | Testing against drug-resistant bacteria, pathogenic fungi, and viruses like Influenza A. nih.govnih.gov |
| Neuroprotection | Related 8-hydroxyquinolines show potential in models of neurodegenerative diseases by reducing oxidative stress. mdpi.com | Investigating effects on neuronal cell models and pathways related to Alzheimer's or Parkinson's disease. |
| Anti-inflammatory | Hybrid quinoline compounds have demonstrated significant anti-inflammatory effects. frontiersin.org | Evaluating the compound's ability to modulate inflammatory pathways in cellular and animal models. |
Development of Advanced Methodologies for Quinoline Research
Advancements in chemical synthesis and biological screening are transforming drug discovery. Applying these modern methodologies to the study of this compound will be crucial for efficiently exploring its potential and developing new derivatives.
Advanced Synthesis Techniques: Traditional methods for synthesizing quinolines often require harsh conditions and produce low yields. mdpi.com Modern, more efficient, and environmentally friendly techniques are now preferred. These include:
Microwave-Assisted Synthesis: Uses microwave radiation to dramatically reduce reaction times and improve yields. mdpi.comnumberanalytics.com
Continuous Flow Chemistry: Offers improved efficiency, scalability, and safety for chemical reactions. numberanalytics.comnih.gov
Multicomponent Reactions: Allow for the synthesis of complex molecules in a single step, increasing efficiency and reducing waste. nih.gov
Green Chemistry Approaches: Employ safer solvents (like water or ionic liquids) and catalysts to minimize environmental impact. nih.govmdpi.com
High-Throughput Screening (HTS): HTS allows for the rapid testing of millions of compounds against a specific biological target or in a phenotypic assay. nuvisan.comyoutube.com Using highly automated and miniaturized platforms, a library of derivatives based on the this compound scaffold could be rapidly screened to identify "hit" compounds for a wide range of diseases. nuvisan.comyoutube.com This approach accelerates the initial stages of drug discovery from months to a matter of weeks. youtube.com
Fragment-Based and Virtual Screening: Fragment-based screening identifies small, low-molecular-weight compounds (fragments) that bind weakly to a target. nuvisan.com These fragments can then be grown or linked to develop more potent leads. Virtual screening uses computer models to screen large compound libraries against a target structure, prioritizing which compounds should be synthesized and tested in the lab, thus saving significant time and resources. mdpi.comnuvisan.com
| Methodology | Description | Relevance to Quinoline Research |
| Advanced Synthesis | Includes microwave-assisted, continuous flow, and multicomponent reactions. nih.govnumberanalytics.com | Enables rapid, efficient, and scalable production of novel derivatives of this compound. |
| High-Throughput Screening (HTS) | Automated, rapid screening of large compound libraries against biological targets. nuvisan.com | Facilitates the discovery of new biological activities for the compound and its analogues across a wide range of diseases. |
| Virtual and Fragment-Based Screening | Computational and experimental methods to identify initial binding compounds for lead development. mdpi.comnuvisan.com | Provides a more efficient starting point for drug discovery programs by identifying promising core structures and fragments. |
Q & A
Q. What are the conventional synthetic routes for methyl [(5-chloro-8-quinolinyl)oxy]acetate, and how can purity be optimized?
The compound is synthesized via nucleophilic substitution: 5-chloro-8-hydroxyquinoline reacts with methyl bromoacetate in acetone under reflux with K₂CO₃ as a base. Post-reaction purification involves crystallization from isopropyl ether, yielding 71% purity . To optimize purity, recrystallization solvents (e.g., ethyl acetate/brine partitioning) and drying agents (MgSO₄) are critical. Monitoring reaction completion via TLC and adjusting stoichiometric ratios (e.g., excess methyl bromoacetate) can further enhance yield .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the quinoline backbone and acetate linkage.
- IR Spectroscopy : To identify ester carbonyl (C=O) stretching (~1740 cm⁻¹) and ether (C-O-C) vibrations.
- Mass Spectrometry : For molecular ion ([M+H]⁺) validation and fragmentation pattern analysis .
Cross-referencing with computational simulations (e.g., DFT for bond critical points) enhances structural validation .
Q. How can researchers ensure stability during synthesis and storage?
- During synthesis : Avoid prolonged reflux to prevent ester hydrolysis. Use inert atmospheres (N₂/Ar) to minimize oxidation .
- Storage : Store in anhydrous conditions at -20°C. Periodic NMR checks can detect degradation (e.g., free acetic acid formation) .
Advanced Research Questions
Q. How do microwave and ultrasound irradiation techniques improve synthesis efficiency compared to conventional methods?
Microwave irradiation reduces reaction time (e.g., from hours to minutes) by enhancing thermal efficiency, while ultrasound promotes cavitation-driven mixing. These methods increase yields (e.g., 85–90% vs. 71% conventional) and reduce side products. Key parameters include power intensity (100–300 W for microwave) and solvent choice (e.g., THF for ultrasound compatibility) .
Q. What computational methods are used to analyze the compound’s electronic structure and reactivity?
- DFT Calculations : To map bond critical points (BCPs) and electron density (ρ) at the quinoline-ester junction, revealing sites for nucleophilic attack (e.g., at the chloro-substituted quinoline ring) .
- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in biological matrices .
Q. How can researchers design experiments to evaluate biological activity?
- Antimicrobial assays : Use disk diffusion or MIC assays against Gram-positive/negative bacteria.
- Anticancer screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to chloroquine derivatives .
- Mechanistic studies : Fluorescence quenching to assess DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .
Q. How should contradictory data on reaction yields or bioactivity be resolved?
- Variable control : Replicate experiments under standardized conditions (e.g., solvent purity, temperature gradients).
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., LiOH vs. NaOH hydrolysis efficiency) .
- Advanced characterization : Use X-ray crystallography or HPLC-MS to detect trace impurities affecting bioactivity .
Q. What experimental designs are optimal for comparative studies with analogous quinoline derivatives?
Q. How can green chemistry principles be applied to synthesize this compound sustainably?
- Solvent selection : Replace acetone with cyclopentyl methyl ether (CPME), a greener solvent.
- Catalyst optimization : Use recyclable K₂CO₃-supported catalysts to reduce waste .
- Energy efficiency : Adopt flow chemistry for continuous synthesis, minimizing energy use .
Q. What strategies mitigate hydrolysis of the acetate group during biological assays?
- Prodrug design : Replace the methyl ester with a more stable tert-butyl ester.
- Buffer optimization : Use pH 7.4 phosphate buffers to avoid acidic/basic hydrolysis.
- Encapsulation : Employ liposomal carriers to shield the ester group from enzymatic cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
